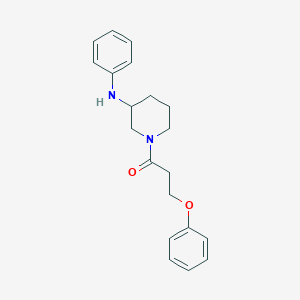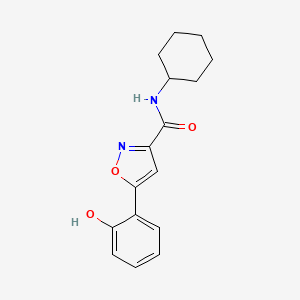
1-(3-phenoxypropanoyl)-N-phenyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-phenoxypropanoyl)-N-phenyl-3-piperidinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as FPPP and is a member of the piperidine family of compounds. FPPP has been studied for its potential as an analgesic and is believed to have a mechanism of action that differs from traditional opioid painkillers. In
科学研究应用
FPPP has been studied for its potential as an analgesic and has shown promising results in animal models. It is believed to have a mechanism of action that differs from traditional opioid painkillers, making it a potentially valuable alternative for pain management. FPPP has also been studied for its potential as an antidepressant and has shown efficacy in animal models of depression.
作用机制
The exact mechanism of action of FPPP is not fully understood, but it is believed to act on the central nervous system by binding to and activating the mu-opioid receptor. Unlike traditional opioid painkillers, FPPP does not appear to cause respiratory depression or lead to the development of tolerance, making it a potentially safer and more effective alternative for pain management.
Biochemical and Physiological Effects:
FPPP has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and antidepressant-like effects. It has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.
实验室实验的优点和局限性
One of the main advantages of FPPP for lab experiments is its potential as an alternative to traditional opioid painkillers. It does not appear to cause respiratory depression or lead to the development of tolerance, making it a potentially safer and more effective alternative for pain management. However, FPPP is still a relatively new compound, and more research is needed to fully understand its potential advantages and limitations in lab experiments.
未来方向
There are several potential future directions for research on FPPP. One area of interest is the development of FPPP-based analgesics that are safer and more effective than traditional opioid painkillers. Another area of interest is the development of FPPP-based antidepressants that have fewer side effects and are more effective than current treatments. Additionally, more research is needed to fully understand the mechanism of action of FPPP and its potential applications in other areas of medicine.
合成方法
The synthesis of FPPP involves the reaction of 3-phenoxypropanoic acid with N-phenylpiperidin-3-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane and requires careful monitoring of the reaction conditions to ensure optimal yields and purity.
属性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-3-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-20(13-15-24-19-11-5-2-6-12-19)22-14-7-10-18(16-22)21-17-8-3-1-4-9-17/h1-6,8-9,11-12,18,21H,7,10,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOGKTVSNIVHBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCOC2=CC=CC=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-methoxyphenyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B6006677.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6006686.png)
![1-{3-[({[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amino)methyl]-2-pyridinyl}-3-piperidinol](/img/structure/B6006689.png)
![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6006702.png)
![2-[(4-methoxyphenoxy)methyl]-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6006709.png)
![1-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(methoxymethyl)piperidine](/img/structure/B6006717.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006728.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6006740.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B6006746.png)
![5-(4-hydroxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6006748.png)

![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![2-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-4H-chromen-4-one](/img/structure/B6006767.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)